molecular formula C24H20N2OS B11480691 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B11480691
M. Wt: 384.5 g/mol
InChI Key: SFBXHNHEJIZONS-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with 2,2-diphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or inhibition of viral replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20N2OS

Molecular Weight

384.5 g/mol

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C24H20N2OS/c1-17-22(20-15-9-4-10-16-20)25-24(28-17)26-23(27)21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21H,1H3,(H,25,26,27)

InChI Key

SFBXHNHEJIZONS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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